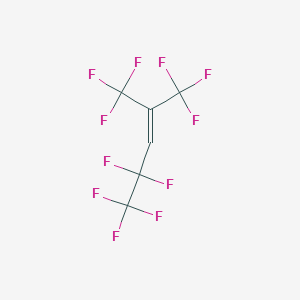
2-Trifluoromethyl-3H-perfluoro-2-pentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Trifluoromethyl-3H-perfluoro-2-pentene is a fluorinated organic compound with the molecular formula C6F12This compound is characterized by its high thermal stability and chemical inertness, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethyl-3H-perfluoro-2-pentene typically involves the fluorination of appropriate precursors. One common method is the direct fluorination of 2-methyl-2-pentene using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions. The use of specialized fluorination agents and catalysts can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethyl-3H-perfluoro-2-pentene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into partially fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated hydrocarbons.
Substitution: Various functionalized fluorinated compounds.
Scientific Research Applications
2-Trifluoromethyl-3H-perfluoro-2-pentene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced fluorinated materials.
Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and inertness.
Industry: Utilized in the production of high-performance lubricants and surfactants.
Mechanism of Action
The mechanism of action of 2-Trifluoromethyl-3H-perfluoro-2-pentene involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their function. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Perfluoro-2-methylpent-2-ene
- 1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-4-ene
Uniqueness
2-Trifluoromethyl-3H-perfluoro-2-pentene stands out due to its unique combination of thermal stability, chemical inertness, and versatility in various chemical reactions. These properties make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF11/c7-3(8,6(15,16)17)1-2(4(9,10)11)5(12,13)14/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPZQCQWYKPYJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)C(F)(F)F)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436965 |
Source


|
| Record name | 2-Trifluoromethyl-3H-perfluoro-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90277-94-4 |
Source


|
| Record name | 2-Trifluoromethyl-3H-perfluoro-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














